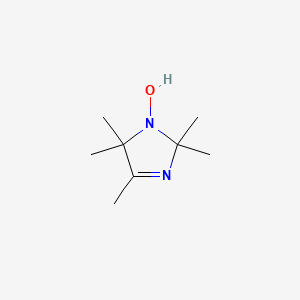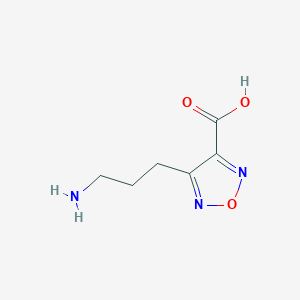
1-(Piperidin-2-yl)ethanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(Piperidin-2-yl)ethanone derivatives often involves the use of piperidine and ethanone as starting materials. A notable example is the microwave-assisted synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone through the reaction of piperidine with 4-chloro acetophenone in the presence of dry acetone under microwave irradiation, showcasing the efficiency of modern synthetic techniques in producing this compound and its derivatives with high yield and purity (Merugu, Ramesh, & Sreenivasulu, 2010).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography reveals that the piperidine ring adopts a chair conformation, which is crucial for its chemical reactivity and interactions. Furthermore, the structure is characterized by intra- and intermolecular hydrogen bonding, contributing to its stability and physical properties (Karthik et al., 2021).
Chemical Reactions and Properties
This compound and its derivatives participate in various chemical reactions, including condensation, cyclization, and Michael addition, owing to the reactive nature of the amine and carbonyl groups. These reactions are essential for the synthesis of complex heterocyclic compounds and for modifications that enhance the molecule's pharmacological properties. For example, the compound has been involved in the synthesis of novel heterocyclic compounds containing both tetrazoles and piperidine nuclei, which exhibit antimicrobial activity (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : A derivative of 1-(Piperidin-2-yl)ethanone was synthesized using a click chemistry approach, characterized through various spectroscopic methods, and analyzed for its thermal stability (Govindhan et al., 2017).
Biological Applications
- Antimicrobial Activity : Novel heterocyclic compounds containing this compound have been synthesized and shown to exhibit significant antimicrobial activity, suggesting potential as lead molecules for drug development (Elavarasan et al., 2014).
- Antibacterial Properties : Another study focused on the microwave-assisted synthesis of compounds including this compound, which demonstrated notable antibacterial activity (Merugu et al., 2010).
Chemical Analysis and Structural Studies
- Amide Bond Characterization : A study on amides of piperidin, including derivatives of this compound, provided insights into the partial double-bond character of amide bonds using variable-temperature NMR spectroscopy (Yu-xin, 2008).
Pharmaceutical Research
- Antileukemic Activity : Research into novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone derivatives revealed promising antileukemic properties against human leukemic cell lines (Vinaya et al., 2012).
Wound Healing Potential
- In Vivo Wound-Healing Potential : A study evaluated the wound-healing capability of certain this compound derivatives in vivo, demonstrating significant wound healing and faster epithelialization in treated groups (Vinaya et al., 2009).
Neuroprotective Agents
- Treatment of Neurodegenerative Diseases : Indole derivatives linked with this compound showed potential as dual-effective neuroprotective agents, indicating their applicability in treating neurodegenerative diseases (Buemi et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition Properties : Piperidin-2-yl)ethanone derivatives were explored for their corrosion inhibition properties on mild steel, contributing to the development of new materials in corrosion engineering (Das et al., 2017).
Pharmaceutical Synthesis and Evaluation
- Antipsychotic Activity Evaluation : 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones, derivatives of this compound, were synthesized and evaluated for their antipsychotic activity, showing potential in psychiatric drug development (Bhosale et al., 2014).
Blood Platelet Aggregation Inhibitors
- Inhibition of Blood Platelet Aggregation : Certain derivatives of this compound were found to inhibit blood platelet aggregation, indicating potential use in cardiovascular therapy (Grisar et al., 1976).
Safety and Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 1-(Piperidin-2-yl)ethanone, is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug discovery .
Analyse Biochimique
Biochemical Properties
1-(Piperidin-2-yl)ethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Moreover, this compound can alter the expression of genes involved in apoptosis, leading to either cell survival or cell death depending on the cellular context .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can result in increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cognitive function and neuroprotection. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels. The interaction with specific enzymes and cofactors is essential for the compound’s metabolism and its overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and can bind to various binding proteins. This transport and binding influence its localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for predicting the compound’s effects in different tissues and organs .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization is crucial for understanding the precise mechanisms through which this compound exerts its biological effects .
Propriétés
IUPAC Name |
1-piperidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6(9)7-4-2-3-5-8-7/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKZOSFNVMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339765 | |
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
97073-22-8 | |
| Record name | 2-Acetylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)








